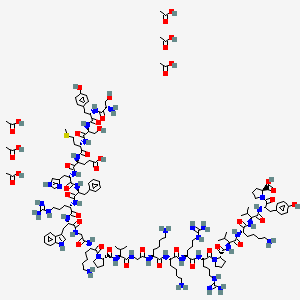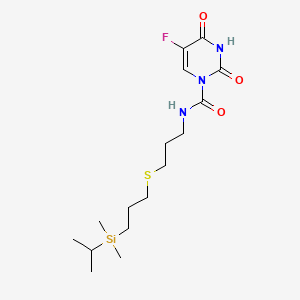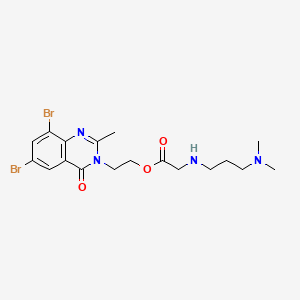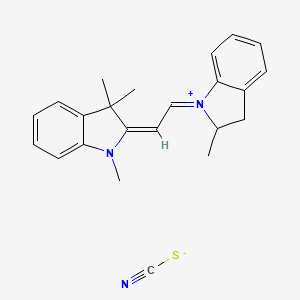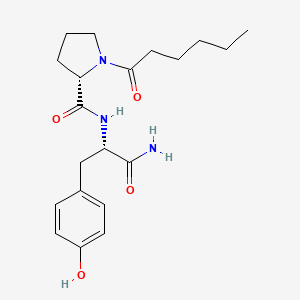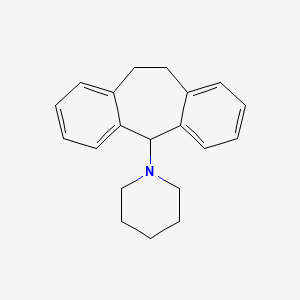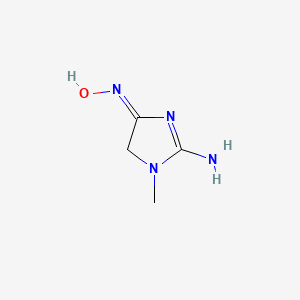
Benmoxin, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benmoxin, ®-, also known as mebamoxine, is an irreversible and nonselective monoamine oxidase inhibitor (MAOI) of the hydrazine class. It was first synthesized in 1967 and was rapidly used in Europe as an antidepressant. this agent is no longer marketed .
Preparation Methods
The synthesis of Benmoxin, ®- involves the reaction of benzohydrazide with 1-phenylethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.
Chemical Reactions Analysis
Benmoxin, ®- undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its effects on monoamine oxidase enzymes and neurotransmitter levels.
Medicine: Initially used as an antidepressant, it has been studied for its potential in treating other neurological disorders.
Mechanism of Action
Benmoxin, ®- exerts its effects by irreversibly inhibiting monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, Benmoxin, ®- increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced symptoms of depression. The molecular targets include monoamine oxidase A and B, and the pathways involved are related to neurotransmitter metabolism .
Comparison with Similar Compounds
Benmoxin, ®- is unique among monoamine oxidase inhibitors due to its irreversible and nonselective inhibition. Similar compounds include:
Phenelzine: Another irreversible MAOI, but with a different chemical structure.
Tranylcypromine: A non-hydrazine MAOI that also irreversibly inhibits monoamine oxidase.
Isocarboxazid: Similar in its irreversible inhibition but differs in its chemical composition.
Benmoxin, ®- stands out due to its specific hydrazine structure, which contributes to its unique pharmacological profile .
Properties
CAS No. |
142068-35-7 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N'-[(1R)-1-phenylethyl]benzohydrazide |
InChI |
InChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18)/t12-/m1/s1 |
InChI Key |
BEWNZPMDJIGBED-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


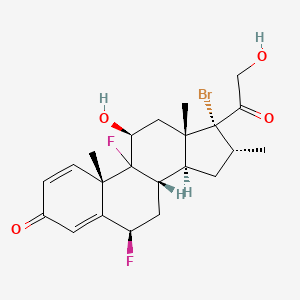
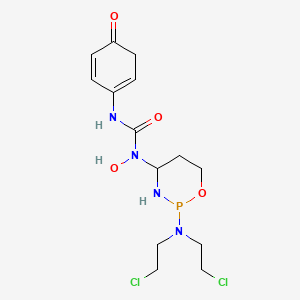

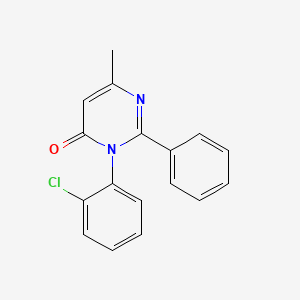
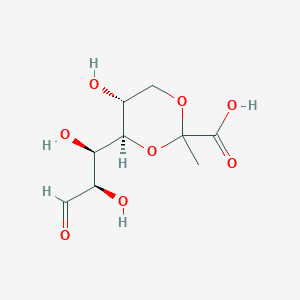
![9-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12708420.png)
